N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide
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Overview
Description
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is a synthetic organic compound that features a unique combination of azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Pyridine Ring Formation: The pyridine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling of Azetidine and Pyridine Rings: The azetidine and pyridine rings are coupled using Suzuki–Miyaura cross-coupling reactions.
Final Amidation: The final step involves the amidation reaction to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyridine rings play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications.
Uniqueness
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This combination of azetidine and pyridine rings is not commonly found in other compounds, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)14-7-6-11-4-5-12(15-10-11)16-8-3-9-16/h2,4-5,10H,1,3,6-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWIXIIIZPYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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